![molecular formula C18H20N6O3 B2479803 (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-60-4](/img/structure/B2479803.png)
(E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compound 7 has demonstrated significant antitumor activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Its potency against these cell lines suggests potential as an anticancer agent .
- The compound exhibits high ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, indicating its potential as an antioxidant. This property is crucial for protecting cells from oxidative stress and preventing cellular damage .
- Through molecular docking studies, compound 7 was found to form hydrogen bonds with specific amino acids (Arg184 and Lys179) within binding pockets. These interactions contribute to its stability and promising binding affinity (score: -8.12) .
- Compound 7 serves as a key precursor for the synthesis of novel heterocyclic compounds. Its reactivity with various reagents leads to the formation of structurally diverse derivatives, such as pyrazoles, pyridazines, and pyrimidines .
- The compound’s cytotoxicity was evaluated across different cell lines. Notably, it exhibited strong activity against HepG2 cells and moderate effects on MCF-7 cells. Additionally, it demonstrated resistance against VERO cells .
- Under specific conditions, compound 7 undergoes cyclization to yield cyclic esters. These derivatives may have applications in drug design and development .
Antitumor Activity
Antioxidant Properties
Hydrogen Bonding Interactions
Heterocyclic Synthesis
Cytotoxicity and Cell Viability
Cyclic Ester Formation
properties
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-5-10-24-16(25)14-15(23(3)18(24)26)20-17(22(14)2)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREQDBGSTDHOPE-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-allyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.